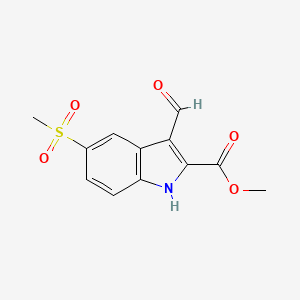

Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate

CAS No.: 318292-56-7

Cat. No.: VC3273105

Molecular Formula: C12H11NO5S

Molecular Weight: 281.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 318292-56-7 |

|---|---|

| Molecular Formula | C12H11NO5S |

| Molecular Weight | 281.29 g/mol |

| IUPAC Name | methyl 3-formyl-5-methylsulfonyl-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H11NO5S/c1-18-12(15)11-9(6-14)8-5-7(19(2,16)17)3-4-10(8)13-11/h3-6,13H,1-2H3 |

| Standard InChI Key | WNQHGDKMSBCAGH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)C)C=O |

| Canonical SMILES | COC(=O)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)C)C=O |

Introduction

Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. It is characterized by the presence of a formyl group, a methylsulfonyl group, and a carboxylate ester group attached to the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex heterocyclic compounds .

Synthesis and Production

The synthesis of methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. Industrial production may utilize automated reactors for enhanced efficiency, with purification techniques such as crystallization and chromatography employed to achieve high purity levels of the final product.

Mechanism of Action and Biological Activities

The mechanism of action for this compound primarily revolves around its ability to interact with biological targets due to its structural similarity to naturally occurring indoles. It may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The specific interactions depend on the substituents present on the indole ring, which alter its pharmacological properties.

Applications

Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate has several applications in medicinal chemistry due to its role as a building block in pharmaceuticals and agrochemicals. Its unique molecular structure allows it to participate in several chemical reactions, making it useful in synthetic organic chemistry.

Safety and Handling

While specific safety data for methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate is not detailed in the available literature, compounds in the indole family can generally cause skin and eye irritation. Handling should be done with caution, using appropriate protective equipment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume